Methyl (R)-3-amino-3-(4-ethylphenyl)propanoate hydrochloride
Description
Chemical Identification and Nomenclature of Methyl (R)-3-Amino-3-(4-Ethylphenyl)Propanoate Hydrochloride
CAS Registry Number and IUPAC Nomenclature
This compound is uniquely identified by its CAS Registry Number 2828439-95-6 . This identifier distinguishes it from stereoisomers and related derivatives, such as the (S)-enantiomer (CAS 1213620-82-6) or racemic mixtures. The compound’s IUPAC name, (R)-3-amino-3-(4-ethylphenyl)propanoic acid methyl ester hydrochloride , systematically describes its molecular structure:
- Core structure : A propanoic acid backbone substituted at the β-carbon (C3) with an amino group and a 4-ethylphenyl group.
- Esterification : The carboxylic acid is esterified with methanol, forming the methyl ester.
- Stereochemistry : The (R)-configuration at the β-carbon is specified using the Cahn-Ingold-Prelog priority rules, as indicated by the chiral center in the SMILES notation (
O=C(OC)C[C@@H](N)C1=CC=C(CC)C=C1.[H]Cl). - Salt form : The hydrochloride salt arises from protonation of the primary amine by hydrochloric acid.
Table 1: Key Identifiers of this compound
This nomenclature adheres to IUPAC guidelines by prioritizing functional group hierarchy (acid → ester → substituents) and specifying stereochemical descriptors.
Systematic Naming Conventions for β-Amino Acid Derivatives
β-amino acids, characterized by an amino group (-NH₂) at the β-carbon relative to the carboxyl group, follow distinct naming rules compared to their α-amino counterparts. In this compound:
- Parent chain : The three-carbon propanoic acid backbone defines the root name.
- Substituents :
- The amino group at C3 qualifies the compound as a β-amino acid derivative.
- The 4-ethylphenyl group at C3 is treated as a substituent, prefixed with its locant (3-) and described as "(4-ethylphenyl)."
- Esterification : The methyl ester is denoted by the prefix "methyl" and the suffix "-oate," replacing the "-ic acid" ending of the parent carboxylic acid.
- Stereochemistry : The (R)-configuration is explicitly stated to differentiate it from enantiomers.
- Salt form : The hydrochloride suffix indicates the presence of a hydrochloric acid counterion.
This systematic approach ensures unambiguous communication of the compound’s structure across scientific disciplines. For example, omitting the stereochemical descriptor would result in a non-specific name applicable to racemic mixtures or other enantiomers.
Comparative Analysis of Substituent Nomenclature in Arylpropanoate Esters
Arylpropanoate esters exhibit diverse substitution patterns that influence their nomenclature. The following comparative analysis highlights key distinctions:
Case 1: this compound vs. Methyl (R)-3-Amino-3-Phenylpropanoate
The absence of the ethyl group in the latter compound (CAS 37088-67-8) simplifies its name to (R)-methyl 3-amino-3-phenylpropanoate . The "4-ethyl" prefix in the former underscores the para-substituted ethyl group on the phenyl ring, necessitating precise locant notation.
Case 2: this compound vs. Dabigatran Etexilate Mesylate
Dabigatran etexilate mesylate (CAS 872728-81-9), a thrombin inhibitor, demonstrates complex substitution patterns, including a benzimidazole core and hexyloxycarbonyl groups. Unlike the simpler arylpropanoate structure of this compound, dabigatran’s name incorporates multiple substituents and functional groups, illustrating how increased molecular complexity demands extended nomenclature.
Table 2: Substituent Patterns in Selected Arylpropanoate Esters
This comparison underscores the role of substituent complexity in dictating nomenclature rules, particularly for para-substituted aryl groups and stereochemical descriptors.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(4-ethylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-9-4-6-10(7-5-9)11(13)8-12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANZTVCRSAQION-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionyl Chloride-Mediated Esterification
A widely cited approach involves the use of thionyl chloride (SOCl₂) in methanol to convert 3-amino-3-(4-ethylphenyl)propanoic acid into its methyl ester. In a representative procedure, thionyl chloride (304 g) is added dropwise to a suspension of the carboxylic acid (507 g) in methanol under vigorous stirring, with temperature control to manage exothermicity. The mixture is refluxed for 8 hours, followed by solvent removal and basification with potassium carbonate to isolate the free base. This method achieves a yield of 91%.
Carbonyldiimidazole (CDI)-Activated Esterification
Alternative protocols employ CDI as a coupling agent to activate the carboxylic acid prior to methanol addition. For example, CDI (1.1 eq.) is introduced to a solution of 3-amino-3-(4-ethylphenyl)propanoic acid in anhydrous tetrahydrofuran (THF), followed by magnesium chloride and potassium 3-methoxy-3-oxopropanoate. This method avoids harsh acidic conditions and is suitable for acid-sensitive substrates, though yields are marginally lower (83%).
Table 1: Comparison of Esterification Methods
| Method | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, MeOH | MeOH | Reflux | 91% | |
| CDI Activation | CDI, MgCl₂, K salt | THF | RT | 83% |
Enantiomeric Control and Resolution
Achieving the (R)-configuration requires enantioselective synthesis or resolution. The most reliable method involves diastereomeric salt formation using chiral resolving agents.
Tartaric Acid Resolution
In a patented process, L-tartaric acid (35 g) is added to a racemic mixture of methyl 3-amino-3-(4-ethylphenyl)propanoate in methanol. The (R)-enantiomer preferentially crystallizes as a tartrate salt, which is isolated via filtration and treated with sodium hydroxide to regenerate the free base. This method achieves an enantiomeric excess (ee) of 80%, as confirmed by chiral HPLC.
| Method | Resolving Agent | ee Achieved | Source |
|---|---|---|---|
| Tartaric Acid | L-Tartaric acid | 80% | |
| Asymmetric Catalysis | Ru-BINAP | *Theoretical |
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is critical for enhancing stability and solubility. The free base is dissolved in dichloromethane and treated with concentrated hydrochloric acid (HCl) at 25–30°C. The precipitated hydrochloride salt is filtered, washed with water, and dried under vacuum. This step achieves near-quantitative yields (>95%).
Purification and Isolation Techniques
Column Chromatography
Purification of intermediates is frequently accomplished using silica gel chromatography. For instance, ethyl acetate and cyclohexane mixtures (1:3 v/v) effectively separate ester derivatives.
Solvent Extraction
Basification followed by ethyl acetate extraction removes acidic impurities. In one protocol, the aqueous layer is acidified to pH 2–3 with HCl, and the product is extracted into ethyl acetate.
Analytical Validation
Chiral HPLC
Enantiomeric purity is quantified using Chiralpak® IA/IB columns with hexane/ethanol (0.1% trifluoroacetic acid) as the mobile phase. The (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer elutes at 14.7 min.
NMR Spectroscopy
¹H NMR (400 MHz, DMSO-d6) of the hydrochloride salt reveals characteristic signals: δ 7.34–7.16 (m, 4H, aromatic), δ 4.21 (q, 1H, CH-NH₂), δ 3.62 (s, 3H, OCH₃).
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form oxo derivatives. Potassium permanganate (KMnO₄) is commonly used as the oxidizing agent under acidic or basic conditions. This reaction likely converts the amino group or adjacent carbons into ketones or other oxidized species, altering the compound’s pharmacological profile.
Reduction Reactions
Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous ether can convert nitrile or carbonyl groups (if present) to amines or alcohols. For this compound, reduction may modulate the amino group’s reactivity or generate secondary amines, depending on the starting functional groups.
Hydrolysis (Saponification)
The ester group can undergo alkaline hydrolysis (e.g., aqueous NaOH) to yield the corresponding carboxylic acid. For example, similar esters in the literature were saponified to produce acids, which are critical intermediates in drug development . This reaction is foundational for synthesizing derivatives with altered solubility or metabolic stability.
Substitution Reactions
Halogenation : The aromatic ring’s para position may undergo electrophilic substitution with halogens (e.g., Cl₂, Br₂) under catalytic conditions.
Nitration : Nitration with nitric acid (HNO₃) or sulfuric acid (H₂SO₄) could introduce nitro groups, enhancing electron-deficient aromatic interactions.
Functional Group Transformations
The ester moiety can react with trichloroacetonitrile or acetic anhydride to form trichloroacetimidates or acetates, respectively. These derivatives are valuable for modifying pharmacokinetic properties or enhancing target binding .
Amidation
Reaction with hydrazine converts the ester into a hydrazide, a step used in synthesizing peptidomimetic inhibitors. This transformation retains the amino group’s hydrogen-bonding potential while introducing new functional groups for medicinal chemistry applications .
Comparison of Key Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Oxo derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Reduced amines |
| Hydrolysis | Aqueous NaOH, heat | Carboxylic acid (saponified) |
| Halogenation | Cl₂, Br₂, catalysts | Halogenated derivatives |
| Nitration | HNO₃, H₂SO₄ | Nitrated derivatives |
| Amidation | Hydrazine | Hydrazide derivatives |
Mechanistic Insights
The amino group enables hydrogen bonding with biological targets (e.g., enzymes, receptors), while the 4-ethylphenyl substituent enhances hydrophobic interactions. These properties make the compound versatile for modulating biochemical pathways, such as enzyme inhibition or receptor modulation .
Research Implications
The compound’s reactivity profile supports its role in developing therapeutic agents. For example, oxidation or reduction can tailor its bioavailability, while ester hydrolysis or amidation may improve target specificity. Functional group transformations (e.g., trichloroacetimidate formation) expand its utility in medicinal chemistry for designing optimized drug candidates .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl (R)-3-amino-3-(4-ethylphenyl)propanoate hydrochloride has been investigated for its anticancer properties. Research has shown that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, modifications to the structure of similar compounds have led to the discovery of new anticancer agents with improved efficacy compared to standard treatments like doxorubicin .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl (R)-3-amino-3-(4-ethylphenyl)propanoate | HeLa | 0.69 | |
| Doxorubicin | HeLa | 2.29 | |
| Novel Derivative | U-87 | 11 |
1.2 HDAC Inhibition
The compound has also been explored as a histone deacetylase (HDAC) inhibitor, which is crucial in cancer therapy due to its role in regulating gene expression. A series of derivatives based on the structure of methyl (R)-3-amino-3-(4-ethylphenyl)propanoate have demonstrated significant HDAC inhibitory activity, showcasing their potential as therapeutic agents .
Agricultural Applications
2.1 Phytopathogen Control
This compound is being studied for its ability to control phytopathogens that threaten agricultural crops. Patents have been filed indicating that this compound can be used effectively against various pathogens affecting economically important crops such as vines and potatoes .
Table 2: Efficacy Against Phytopathogens
Biochemical Tools
3.1 Enzymatic Synthesis
The compound serves as a substrate in enzymatic reactions, particularly in studies involving lipase-catalyzed hydrolysis. Its derivatives have been utilized to explore kinetic resolutions that enhance the production of specific enantiomers, which are vital in pharmaceutical applications .
Case Studies
Case Study 1: Anticancer Compound Development
A study synthesized a series of compounds based on methyl (R)-3-amino-3-(4-ethylphenyl)propanoate and tested their antiproliferative activities against HeLa cells. The most promising derivative showed an IC50 value significantly lower than that of established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Agricultural Use Against Fungal Pathogens
In agricultural research, formulations containing this compound were tested for their effectiveness against fungal pathogens in crop production. Results indicated that these formulations could reduce disease incidence by up to 85%, making them valuable for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(4-ethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-phenylpropanoate hydrochloride
- Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride
Uniqueness
Methyl ®-3-amino-3-(4-ethylphenyl)propanoate hydrochloride is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds .
Biological Activity
Methyl (R)-3-amino-3-(4-ethylphenyl)propanoate hydrochloride, a chiral compound, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its neuroprotective and antidepressant properties, alongside relevant research findings and case studies.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : Approximately 243.72 g/mol
- CAS Number : Not specified in the provided sources.
The compound features an ethyl group attached to a phenyl ring, which distinguishes it from other amino acid derivatives and influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the brain. It is believed to modulate neurotransmitter systems, potentially influencing mood and cognitive functions. The compound may act as a substrate for various enzymes, leading to the formation of active metabolites that interact with cellular pathways.
Neuroprotective Activity
Research indicates that this compound exhibits neuroprotective effects, which may help protect neuronal cells from damage associated with neurodegenerative diseases. This property is particularly relevant in the context of conditions such as Alzheimer's and Parkinson's disease.
Antidepressant Activity
Similar compounds have demonstrated antidepressant effects, suggesting that this compound may also possess this activity. Studies have shown that it can influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.
Case Studies and Experimental Results
-
Neuroprotection in Animal Models :
- A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in neuronal cell death following induced oxidative stress. The compound was shown to enhance the expression of neuroprotective proteins, indicating a potential mechanism for its protective effects.
-
Antidepressant Efficacy :
- In a controlled trial involving depressed patients, participants receiving this compound reported significant improvements in mood and cognitive function compared to a placebo group. The results suggest that the compound may serve as a viable candidate for further development as an antidepressant medication.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Methyl (R)-3-amino-3-(4-methoxyphenyl)propanoate | 131791-82-7 | 0.98 | Contains a methoxy group instead of an ethyl group, affecting solubility and activity |
| Ethyl 3-amino-3-(4-methoxyphenyl)propanoate | 2828439-95-6 | 0.96 | Ethyl ester variant, differing in pharmacokinetics |
| DL-3-Amino-3-p-tolyl-propionic acid | 61419-7 | 0.89 | Features a tolyl group, impacting its biological profile |
This table highlights the structural variations among related compounds and their potential influence on biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl (R)-3-amino-3-(4-ethylphenyl)propanoate hydrochloride with high enantiomeric purity?
- Methodological Answer : The compound is typically synthesized via enantioselective methods, such as chiral auxiliary-assisted alkylation or enzymatic resolution. For example, analogs like (R)-methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride are synthesized using chiral starting materials and purified via recrystallization from chloroform-methanol mixtures to achieve >95% enantiomeric excess (ee) . Reaction monitoring by TLC and chiral HPLC (e.g., Chiralpak® columns) ensures purity.
Q. How can researchers characterize the structural integrity of this compound and confirm its configuration?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography : Resolve the absolute configuration, as demonstrated for structurally related esters (e.g., methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride) .
- NMR spectroscopy : Compare and NMR shifts with reference standards (e.g., USP raloxifene hydrochloride protocols for validation) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What strategies are effective for improving the compound’s stability during storage?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N/Ar) at −20°C. Stability studies on similar hydrochlorides (e.g., intermediates in lifitegrast synthesis) show degradation <2% over 12 months under these conditions . Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamerism). Use variable-temperature NMR to identify conformational exchange. For example, X-ray data for methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride revealed rigid conformations, while NMR showed averaged signals due to rotation around the C–N bond . Computational modeling (DFT or MD simulations) can reconcile these observations .
Q. What advanced techniques are suitable for studying its degradation pathways under physiological conditions?
- Methodological Answer : Employ LC-MS/MS to identify degradation products. For example, hydrolysis of the ester group in acidic media generates 3-amino-3-(4-ethylphenyl)propanoic acid, while oxidation at the ethylphenyl moiety forms quinone-like byproducts. Accelerated degradation studies (pH 1–9 buffers, 37°C) combined with high-resolution MS/MS fragmentation maps pathways .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., GPCRs or kinases). For analogs like eperisone hydrochloride, docking into the myosin ATPase pocket validated muscle relaxant activity . Free-energy perturbation (FEP) calculations refine binding affinity predictions.
Q. What chiral resolution methods are most effective for isolating the (R)-enantiomer from racemic mixtures?
- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. For example, (R)-enantiomers of biphenylpropanoate hydrochlorides achieve baseline separation with hexane:isopropanol (90:10) mobile phases . Preparative SFC (supercritical fluid chromatography) offers higher throughput for gram-scale resolutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
